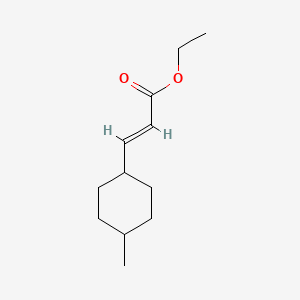

trans-Ethyl 3-(4-methylcyclohexyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

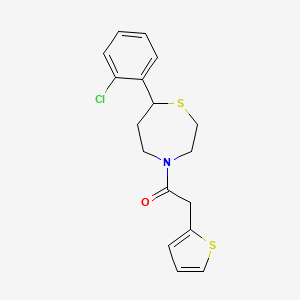

The molecular structure of trans-Ethyl 3-(4-methylcyclohexyl)acrylate consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The exact structural configuration can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación

Catalysis and Reactivity in Polymer Science

The study of catalysis and reactivity in the transesterification of ethylene and alkyl acrylate copolymers, including ethyl acrylate, highlights the impact of catalysts like dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO) on reaction efficiency. These findings are crucial for developing more efficient polymer processing techniques, providing insights into the reactivity of alkyl acrylate groups and their dependence on the alkyl group's chemical structure, which affects the electrophilicity of the carbonyl carbon of the acrylate (Hu & Lambla, 1994).

Photochemical Studies

Research on the photochemical trans-cis isomerization and photodimerization of 3-(1- and 2-naphthyl)acrylate in bichromophoric systems sheds light on the quantum yields of these processes in different solvents. Such studies are significant for understanding the photochemical behavior of acrylate compounds, with potential applications in designing light-responsive materials (Tanaka, Takamuku, & Sakurai, 1979).

Polymerization and Material Properties

Mechanistic studies of the palladium-catalyzed copolymerization of ethylene, α-olefins with methyl acrylate, reveal the formation of high molar mass polymers. These findings contribute to the development of new polymeric materials with tailored properties for various applications, emphasizing the role of catalysts and reaction conditions in controlling polymerization processes (Mecking, Johnson, Wang, & Brookhart, 1998).

Surface Modification for Specific Applications

Studies on surface modification of ethylene-acrylic acid copolymer films through grafting amine-terminated linear and branched architectures demonstrate the potential for tailoring film surfaces for specific applications. This research is vital for developing materials with customized surface properties for various industrial and biomedical applications (Janorkar, Luo, & Hirt, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-3-(4-methylcyclohexyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h8-11H,3-7H2,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZSJPNULLCMF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCC(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Ethyl 3-(4-methylcyclohexyl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate](/img/structure/B2792750.png)

![N-(3-methylbutyl)-2-[6-oxo-3-(pyrrolidin-1-ylcarbonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2792756.png)

![2-phenyl-N-[3-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2792760.png)

![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)